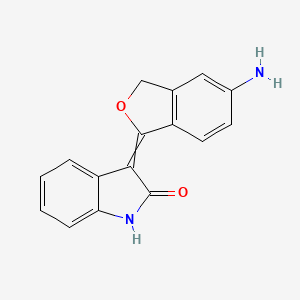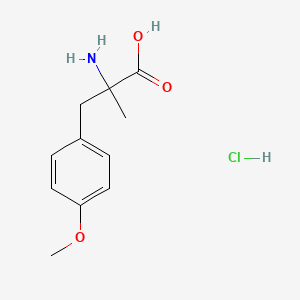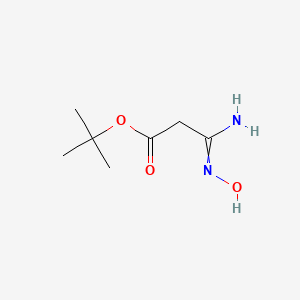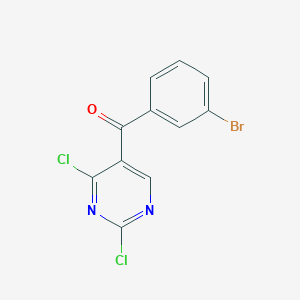
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone
Overview
Description
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is an organic compound that features a bromophenyl group and a dichloropyrimidinyl group connected via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone typically involves the coupling of 3-bromobenzoyl chloride with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methanone bridge can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
Scientific Research Applications
Chemistry
In chemistry, (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or chemical resistance .
Mechanism of Action
The mechanism of action of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dichloropyrimidinyl groups can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone.
2,4-Dichloropyrimidine: Another precursor used in the synthesis.
3-Bromo-5-chloropyrimidine: A similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of bromophenyl and dichloropyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H5BrCl2N2O |
|---|---|
Molecular Weight |
331.98 g/mol |
IUPAC Name |
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone |
InChI |
InChI=1S/C11H5BrCl2N2O/c12-7-3-1-2-6(4-7)9(17)8-5-15-11(14)16-10(8)13/h1-5H |
InChI Key |
SLUXVLADAWDVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
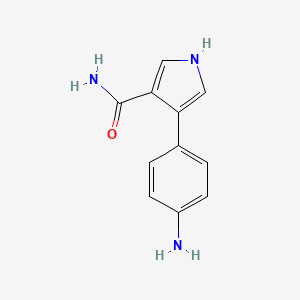
![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)
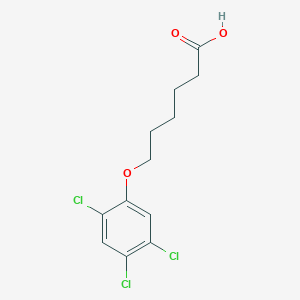

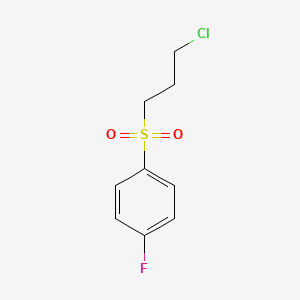
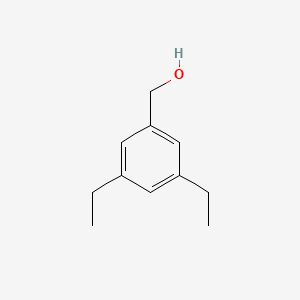
![TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
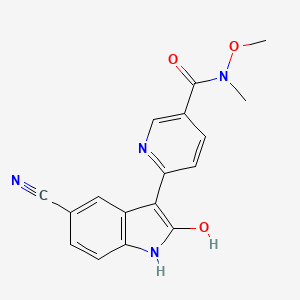
![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
